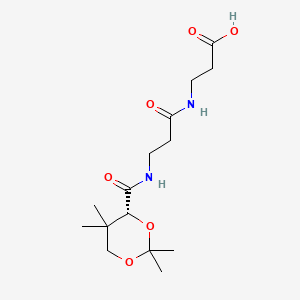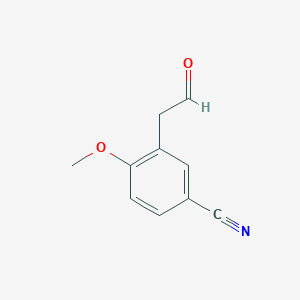
4-Methoxy-3-(2-oxoethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(2-oxoethyl)benzonitrile is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzonitrile, featuring a methoxy group and an oxoethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-oxoethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzonitrile with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can enhance the sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-(2-oxoethyl)benzoic acid.
Reduction: Formation of 4-methoxy-3-(2-aminoethyl)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methoxy-3-(2-oxoethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The methoxy and oxoethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzonitrile: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.
3-Methoxy-4-(2-oxoethyl)benzonitrile: Positional isomer with different reactivity and properties.
4-Methoxy-3-(2-hydroxyethyl)benzonitrile: Contains a hydroxyethyl group instead of an oxoethyl group, leading to different chemical behavior.
Uniqueness
4-Methoxy-3-(2-oxoethyl)benzonitrile is unique due to the presence of both methoxy and oxoethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
4-methoxy-3-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2/c1-13-10-3-2-8(7-11)6-9(10)4-5-12/h2-3,5-6H,4H2,1H3 |
Clé InChI |
JWDIIJIFQPIMBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C#N)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


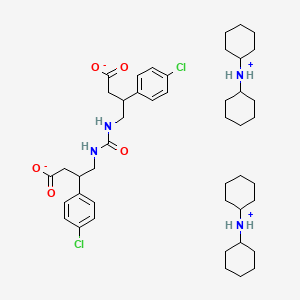

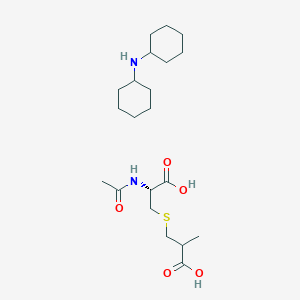



![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)

![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
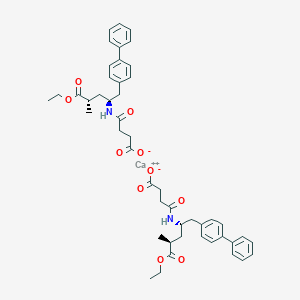

![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)

